molecular formula C17H19BrN2 B5674888 1-[(3-bromophenyl)methyl]-4-phenylpiperazine

1-[(3-bromophenyl)methyl]-4-phenylpiperazine

Cat. No.: B5674888
M. Wt: 331.2 g/mol
InChI Key: IBOJYAHHQFJTCO-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Bromophenyl)methyl]-4-phenylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzyl chloride with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of phenylpiperazine derivatives with oxidized bromophenyl groups.

    Reduction: Formation of phenylpiperazine derivatives with reduced bromophenyl groups.

    Substitution: Formation of phenylpiperazine derivatives with substituted bromophenyl groups.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-phenylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-bromophenyl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-4-phenylpiperazine
  • 1-[(3-Chlorophenyl)methyl]-4-phenylpiperazine
  • 1-[(3-Fluorophenyl)methyl]-4-phenylpiperazine

Comparison: 1-[(3-Bromophenyl)methyl]-4-phenylpiperazine is unique due to the presence of the bromine atom in the 3-position of the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOJYAHHQFJTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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